molecular formula C3H8N2O2S B14474591 Prop-2-ene-1-sulfonohydrazide CAS No. 65577-68-6

Prop-2-ene-1-sulfonohydrazide

Cat. No.: B14474591
CAS No.: 65577-68-6
M. Wt: 136.18 g/mol
InChI Key: MCXUYPDUWLXSBI-UHFFFAOYSA-N
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Description

Prop-2-ene-1-sulfonohydrazide is an organic compound characterized by the presence of a sulfonohydrazide group attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-ene-1-sulfonohydrazide typically involves the reaction of prop-2-ene-1-sulfonyl chloride with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{CH}_2=CH-CH_2-SO_2Cl + \text{NH}_2\text{NH}_2 \rightarrow \text{CH}_2=CH-CH_2-SO_2\text{NHNH}_2 + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Prop-2-ene-1-sulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfonamide derivatives.

    Substitution: The sulfonohydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonohydrazide group under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfonamides.

    Substitution: Various substituted sulfonohydrazides.

Scientific Research Applications

Prop-2-ene-1-sulfonohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Investigated for its potential biological activity and as a building block for bioactive molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of prop-2-ene-1-sulfonohydrazide involves its interaction with specific molecular targets. The sulfonohydrazide group can form hydrogen bonds and interact with various enzymes and receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Prop-2-ene-1-sulfonamide: Similar structure but with an amide group instead of a hydrazide group.

    Prop-2-ene-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonohydrazide group.

    Prop-2-ene-1-sulfonyl chloride: The precursor used in the synthesis of prop-2-ene-1-sulfonohydrazide.

Uniqueness

This compound is unique due to the presence of the sulfonohydrazide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

65577-68-6

Molecular Formula

C3H8N2O2S

Molecular Weight

136.18 g/mol

IUPAC Name

prop-2-ene-1-sulfonohydrazide

InChI

InChI=1S/C3H8N2O2S/c1-2-3-8(6,7)5-4/h2,5H,1,3-4H2

InChI Key

MCXUYPDUWLXSBI-UHFFFAOYSA-N

Canonical SMILES

C=CCS(=O)(=O)NN

Origin of Product

United States

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